molecular formula C21H18N4O5 B227925 ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B227925
M. Wt: 406.4 g/mol
InChI Key: LNPFWPQKVRPLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal strains, and act as a fluorescent probe for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for research on ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. Some of these include:
1. Investigating its potential as a therapeutic agent for cancer treatment.
2. Studying its mechanism of action to better understand its biological effects.
3. Exploring its potential as a fluorescent probe for detecting metal ions in biological systems.
4. Developing more cost-effective and efficient synthesis methods for this compound.
5. Investigating its potential as an antibacterial and antifungal agent.
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents and diagnostic tools.

Synthesis Methods

The synthesis of ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 3-nitrobenzaldehyde, ethyl acetoacetate, and 4-hydroxybenzaldehyde in the presence of ammonium acetate and ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

Ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 4-[3-methyl-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C21H18N4O5/c1-3-30-21(27)13-7-9-15(10-8-13)24-19(14-5-4-6-16(11-14)25(28)29)17-12(2)22-23-18(17)20(24)26/h4-11,19H,3H2,1-2H3,(H,22,23)

InChI Key

LNPFWPQKVRPLBQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.